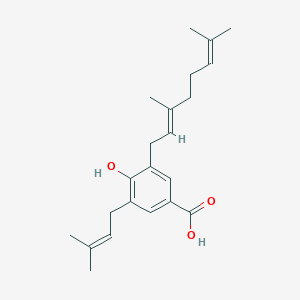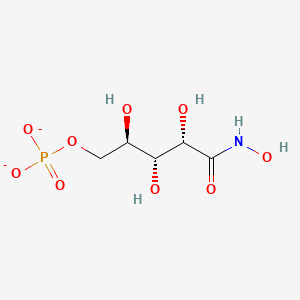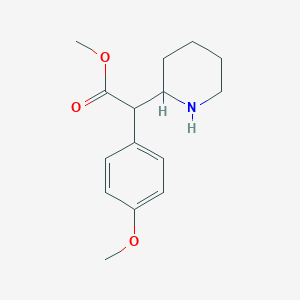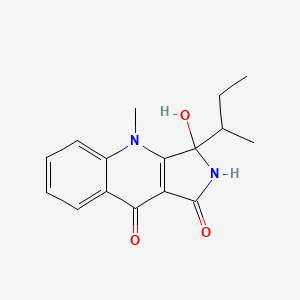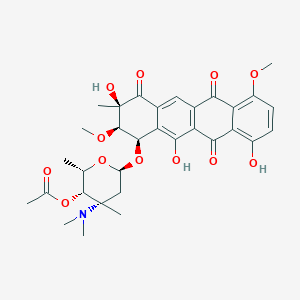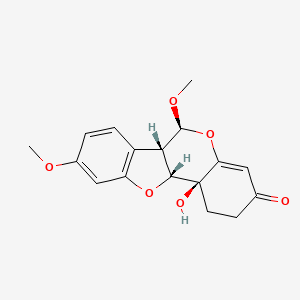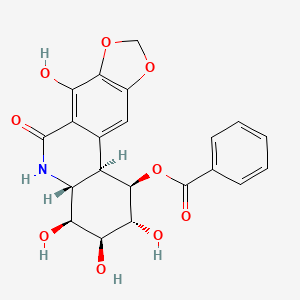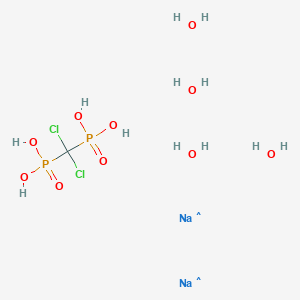
7-羟基-3-(4-羟基苄基)色满
描述
7-Hydroxy-3-(4-hydroxybenzyl)chroman is a natural product found in Agavaceae, Garcinia dulcis, and other organisms . It has a molecular formula of C16H16O3 and a molecular weight of 256.30 g/mol . It is also known by other names such as 7,4’-Dihydroxyhomoisoflavane and 3-(4-Hydroxybenzyl)chroman-7-ol .
Molecular Structure Analysis
The IUPAC name for this compound is 3-[(4-hydroxyphenyl)methyl]-3,4-dihydro-2H-chromen-7-ol . Its InChI and Canonical SMILES strings provide a textual representation of its molecular structure .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 49.7 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 2 and a complexity of 286 .科学研究应用
Neurotrophic Activity
7-Hydroxy-3-(4-hydroxybenzyl)chroman: has been identified as a compound with significant neurotrophic activity. This activity is crucial for the survival, development, and function of neurons. The compound was found to induce neurite outgrowth in rat pheochromocytoma (PC-12) cells, which are used as an in vitro model system to study neuronal differentiation .
Proteasome Inhibitory Activity
This compound also exhibits moderate inhibitory activities against the proteasome’s chymotrypsin-like activity. Proteasomes play a vital role in degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. Inhibitors of proteasome activity are valuable for studying the ubiquitin-proteasome system and have potential therapeutic applications .
Phytochemical Research
In phytochemical research, 7-Hydroxy-3-(4-hydroxybenzyl)chroman is a homoisoflavonoid, a rare class of flavonoids. These compounds have been isolated from various plant species, particularly those belonging to the Asparagaceae and Fabaceae families. They are of interest due to their unique structure and bioactivities .
作用机制
- The primary targets of 7-Hydroxy-3-(4-hydroxybenzyl)chroman are not explicitly mentioned in the literature. However, it’s worth noting that this compound belongs to the chroman-4-one framework, which is a significant structural entity within oxygen-containing heterocycles . These targets likely play a role in mediating its biological effects.
- 7-Hydroxy-3-(4-hydroxybenzyl)chroman exhibits antioxidant activity by scavenging free radicals and preventing oxidative reactions . As a polyphenolic compound, it has beneficial effects on human health.
- In addition, it induces neurite outgrowth in PC-12 cells, suggesting potential neurotrophic effects . However, the exact molecular interactions remain to be fully elucidated.
Target of Action
Mode of Action
未来方向
属性
IUPAC Name |
3-[(4-hydroxyphenyl)methyl]-3,4-dihydro-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-14-4-1-11(2-5-14)7-12-8-13-3-6-15(18)9-16(13)19-10-12/h1-6,9,12,17-18H,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMQROMLTBPBKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)O)CC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-3-(4-hydroxybenzyl)chroman | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of 7-hydroxy-3-(4-hydroxybenzyl)chroman?
A1: 7-Hydroxy-3-(4-hydroxybenzyl)chroman has demonstrated neurotrophic activity by inducing neurite outgrowth in rat pheochromocytoma (PC-12) cells at a concentration of 50 μg/mL. [] This suggests potential applications in neurodegenerative disease research. Additionally, this compound exhibits moderate inhibitory activity against the chymotrypsin-like activity of the proteasome. [] Proteasome inhibition is a known target for cancer therapy, making this finding potentially relevant for anticancer drug discovery.
Q2: From which natural sources has 7-hydroxy-3-(4-hydroxybenzyl)chroman been isolated?
A2: This compound has been isolated from several plant sources, including:
- Anemarrhena asphodeloides Bunge: The rhizomes of this plant, known as Anemarrhenae Rhizoma, are used in traditional medicine. []
- Dracaena cochinchinensis (Lour.) S. C. Chen: This plant, also known as "dragon's blood," is known for its red resin. [, ]
- Agave tequilana Weber: This plant is the source of tequila production. []
- Dracaena cinnabari: This species, known as the dragon's blood tree, is used in traditional medicine. []
Q3: Does the structure of 7-hydroxy-3-(4-hydroxybenzyl)chroman relate to its biological activities?
A3: While the research provided doesn't delve into specific structure-activity relationship studies, the presence of phenolic hydroxyl groups in 7-hydroxy-3-(4-hydroxybenzyl)chroman is likely significant. These groups are often associated with antioxidant and radical scavenging activities. Further research is needed to establish a clear link between specific structural features and the observed biological activities.
Q4: What analytical techniques are typically employed to characterize and quantify 7-hydroxy-3-(4-hydroxybenzyl)chroman?
A4: The isolation and structural elucidation of 7-hydroxy-3-(4-hydroxybenzyl)chroman from natural sources commonly involve techniques like:
- Column Chromatography: This method utilizes various stationary phases like silica gel, Sephadex LH-20, and reverse-phase C-18 to separate compounds based on their polarity and other chemical properties. [, ]
- Spectroscopic Analyses: A combination of spectroscopic methods is used to determine the compound's structure, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




